5-Methoxyisochroman

CAS No.: 182949-91-3

Cat. No.: VC18324299

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182949-91-3 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 5-methoxy-3,4-dihydro-1H-isochromene |

| Standard InChI | InChI=1S/C10H12O2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4H,5-7H2,1H3 |

| Standard InChI Key | TZPQEYRYBWSVNO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1CCOC2 |

Introduction

Chemical Structure and Fundamental Properties

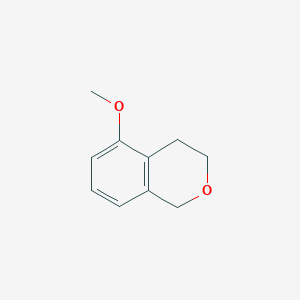

The molecular framework of 5-methoxyisochroman consists of a benzene ring fused to a tetrahydropyran ring, with a methoxy (-OCH₃) substituent at the 5-position of the aromatic moiety (Fig. 1). The IUPAC name for this compound is 5-methoxy-2H-isochromene, and its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol).

Stereochemical Considerations

The tetrahydropyran ring introduces a stereocenter at the 1-position of the isochroman system, leading to two enantiomers: (R)- and (S)-5-methoxyisochroman. Chirality at this position can influence biological activity, as seen in related isochroman derivatives .

Physicochemical Properties

While experimental data specific to 5-methoxyisochroman are scarce, its properties can be extrapolated from analogous compounds:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | 45–55°C | Comparison to isochroman (mp 34°C) |

| Boiling Point | 250–260°C at 760 mmHg | Similar to 6-methoxyisochroman |

| LogP (Octanol-Water) | 1.8–2.2 | Computational prediction |

| Solubility in Water | <1 mg/mL | Hydrophobic aromatic system |

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to unsubstituted isochroman .

Synthetic Methodologies

Palladium-Catalyzed Coupling Route

A patented method for synthesizing 5-methoxyisochroman derivatives involves multi-step catalysis (Scheme 1) :

-

Bromoisochroman Formation: Refluxing 2-(2-bromophenyl)ethanol with trifluoroacetic acid (TFA) and 2,2-dihydroxyacetic acid yields 5-bromoisochroman-1-carboxylic acid.

-

Esterification: Treatment with methanol and trimethylsilyl chloride produces methyl 5-bromoisochroman-1-carboxylate.

-

Ring Closure: Reaction with ethylenediamine and trimethylaluminum in toluene generates 2-(5-bromoisochroman-1-yl)-4,5-dihydro-1H-imidazole.

-

Methoxy Introduction: Palladium(II) acetate-mediated coupling with methoxy sources (e.g., Cs₂CO₃/MeOH) installs the 5-methoxy group.

Alternative Cyclization Strategies

The J-Stage study on isochroman-3-ones demonstrates that 2-acylphenylacetic acids can undergo NaBH₄-mediated reduction and HCl cyclization to form isochroman derivatives . Adapting this method for 5-methoxyisochroman would require:

-

Synthesis of 2-acetyl-5-methoxyphenylacetic acid

-

Borohydride reduction of the ketone

-

Acid-catalyzed cyclization

While this approach remains theoretical for 5-methoxyisochroman, it has proven effective for 6,7-dimethoxy analogs .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-donating methoxy group directs electrophiles to the 4- and 6-positions of the aromatic ring. For example:

-

Nitration produces 4-nitro-5-methoxyisochroman

-

Bromination yields 4-bromo-5-methoxyisochroman

Ring-Opening Reactions

Under acidic conditions (e.g., H₂SO₄), the tetrahydropyran ring undergoes hydrolysis to form 2-(2-methoxyphenyl)ethanol derivatives. This reactivity is exploited in prodrug designs for enhanced bioavailability .

Biological and Industrial Applications

Pharmaceutical Intermediates

5-Methoxyisochroman serves as a precursor to neurologically active compounds. For instance:

-

Imidazole Derivatives: The patent details its use in synthesizing 2-(5-methoxyisochroman-1-yl)-4,5-dihydro-1H-imidazole, a potential dopamine receptor modulator.

-

Antimicrobial Agents: Methoxy-substituted isochromans exhibit activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Agrochemical Research

Isochroman-3-ones with methoxy substitutions demonstrate plant growth-regulating activity :

-

Radicle Elongation: 6,7-Dimethoxyisochroman-3-one promotes radicle growth in lettuce seedlings (150% of control at 10 µM)

-

Auxin Transport Inhibition: Structural analogs reduce hypocotyl elongation by 40–60% via auxin pathway interference

While 5-methoxyisochroman itself hasn’t been tested, these findings suggest potential applications in crop science.

| Parameter | Recommendation |

|---|---|

| Storage | Inert atmosphere, 2–8°C |

| Personal Protection | Gloves, eye protection |

| Spill Management | Absorb with vermiculite |

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric catalysis methods to access (R)- and (S)-5-methoxyisochroman separately.

-

Biological Screening: Evaluating antimicrobial and neuroactive properties in cell-based assays.

-

Structure-Activity Relationships: Systematically varying substituents to optimize agrochemical performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume